

# AM095 Free Acid: Application Notes and Protocols for Studying Renal Fibrosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AM095 free acid**

Cat. No.: **B560070**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AM095 free acid** is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).<sup>[1][2]</sup> Emerging research has highlighted the critical role of the LPA/LPA1 signaling axis in the pathogenesis of renal fibrosis.<sup>[3][4]</sup> AM095 has demonstrated efficacy in preclinical models of renal fibrosis, making it a valuable pharmacological tool for investigating the mechanisms of kidney disease and for the development of novel anti-fibrotic therapies.<sup>[5][6]</sup> These application notes provide an overview of AM095, its mechanism of action, and detailed protocols for its use in *in vitro* and *in vivo* models of renal fibrosis.

## Mechanism of Action

Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptors, including LPA1, activates downstream signaling pathways that promote inflammation and fibrosis.<sup>[3]</sup> In the context of renal disease, LPA1 activation on various kidney cells, including tubular epithelial cells and fibroblasts, leads to the production of pro-fibrotic factors such as Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta (TGF-β).<sup>[3][4]</sup> AM095 competitively inhibits the binding of LPA to the LPA1 receptor, thereby blocking these detrimental downstream effects.<sup>[1][2]</sup> Studies have shown that AM095 can attenuate renal fibrosis by inhibiting key signaling cascades, including the TLR4/NF-κB and NADPH oxidase systems, as well as the Gα12/13-Rho-ROCK-MRTF-SRF pathway.<sup>[6][7]</sup>

## Data Presentation

### In Vitro Activity of AM095

| Assay Type    | Cell Line/System                          | Target             | IC50         | Reference |
|---------------|-------------------------------------------|--------------------|--------------|-----------|
| GTPyS Binding | CHO cells<br>overexpressing<br>human LPA1 | Human LPA1         | 0.98 $\mu$ M | [1]       |
| GTPyS Binding | CHO cells<br>overexpressing<br>mouse LPA1 | Mouse LPA1         | 0.73 $\mu$ M | [1]       |
| Calcium Flux  | CHO cells<br>overexpressing<br>human LPA1 | Human LPA1         | 25 nM        | [2]       |
| Calcium Flux  | CHO cells<br>overexpressing<br>mouse LPA1 | Mouse LPA1         | 23 nM        | [2]       |
| Chemotaxis    | CHO cells<br>overexpressing<br>mouse LPA1 | Mouse LPA1         | 778 nM       | [1]       |
| Chemotaxis    | Human A2058<br>melanoma cells             | Endogenous<br>LPA1 | 233 nM       | [1]       |

### In Vivo Efficacy of AM095 in Models of Renal Fibrosis

| Animal Model                                              | AM095 Dosage                                     | Key Findings                                                                                                                                                                                                                | Reference |
|-----------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Unilateral Ureteral Obstruction (UUO) in mice             | 30 mg/kg, orally, twice a day for 8 days         | Significantly decreased collagen deposition and fibrotic tissue in the obstructed kidney.                                                                                                                                   | [5]       |
| Streptozotocin (STZ)-induced diabetic nephropathy in mice | 10 mg/kg and 30 mg/kg, orally, daily for 8 weeks | Reduced albuminuria, glomerular volume, and tuft area.<br>Decreased expression of pro-inflammatory cytokines (TNF $\alpha$ , IL1 $\beta$ , IL6, MCP1) and pro-fibrotic factors (TGF $\beta$ 1, fibronectin, CoL1A1, TIMP1). | [6][8]    |

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: LPA1 signaling pathway in renal fibrosis and the inhibitory action of AM095.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

## Experimental Protocols

### In Vitro Assays

#### 1. GTPyS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, to G proteins upon receptor activation.

- Materials:
  - CHO cell membranes overexpressing human or mouse LPA1
  - **AM095 free acid**
  - LPA (18:1)
  - [<sup>35</sup>S]GTPyS
  - GDP
  - Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.5
  - Scintillation counter
- Protocol:
  - Prepare a reaction mixture containing cell membranes (20-40 µg), 10 µM GDP, and varying concentrations of AM095 in assay buffer.
  - To determine antagonist activity, add a fixed concentration of LPA (e.g., 1 µM) to the reaction mixture.
  - Initiate the binding reaction by adding [<sup>35</sup>S]GTPyS (e.g., 0.1 nM).
  - Incubate the mixture at 30°C for 30 minutes.

- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer.
- Quantify the filter-bound radioactivity using a scintillation counter.
- Calculate the IC<sub>50</sub> value by non-linear regression analysis.

## 2. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA1 receptor activation.

- Materials:

- CHO cells stably expressing human or mouse LPA1
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- **AM095 free acid**
- LPA (18:1)
- Fluorescence plate reader

- Protocol:

- Plate the LPA1-expressing CHO cells in a 96-well plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with varying concentrations of AM095 or vehicle for 15-30 minutes.
- Stimulate the cells with a fixed concentration of LPA (e.g., 100 nM).

- Immediately measure the change in fluorescence using a fluorescence plate reader.
- Determine the IC50 value by analyzing the dose-response curve.

## In Vivo Models

### 1. Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established method for inducing progressive renal interstitial fibrosis.  
[9][10]

- Animals:
  - Male mice (e.g., C57BL/6), 8-10 weeks old.
- Procedure:
  - Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
  - Make a flank incision to expose the left kidney and ureter.
  - Ligate the left ureter at two points using 4-0 silk suture.
  - For sham-operated animals, expose the ureter but do not ligate it.
  - Close the incision in layers.
  - Provide post-operative care, including analgesics.
- AM095 Treatment:
  - Prepare AM095 in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Administer AM095 (e.g., 30 mg/kg) or vehicle orally via gavage, twice daily, starting from the day of surgery for 8 days.[5]
- Assessment of Renal Fibrosis:
  - At the end of the treatment period, euthanize the mice and perfuse the kidneys with PBS.

- Harvest the kidneys for analysis.
- Histological Analysis: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition (blue staining).
- Biochemical Analysis: Homogenize the other kidney and measure total collagen content using a Sircol Collagen Assay kit. Normalize the collagen content to the total protein concentration.

## 2. Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model mimics type 1 diabetes-induced kidney damage.

- Animals:
  - Male mice (e.g., C57BL/6), 8 weeks old.
- Induction of Diabetes:
  - Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.
  - Monitor blood glucose levels to confirm the induction of diabetes (blood glucose > 250 mg/dL).
- AM095 Treatment:
  - Begin treatment with AM095 (e.g., 10 or 30 mg/kg) or vehicle by oral gavage daily for 8 weeks.[\[6\]](#)[\[8\]](#)
- Assessment of Diabetic Nephropathy:
  - Urine Albumin and Creatinine: Collect urine at regular intervals to measure the albumin-to-creatinine ratio as an indicator of kidney damage.
  - Histological Analysis: At the end of the study, harvest the kidneys. Perform Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis and measure glomerular volume and tuft area.

- Gene and Protein Expression: Analyze kidney homogenates for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TNF $\alpha$ , IL-6, TGF $\beta$ 1, fibronectin, collagen I) using RT-qPCR and Western blotting.

## Conclusion

**AM095 free acid** is a valuable research tool for elucidating the role of LPA1 signaling in the progression of renal fibrosis. The protocols outlined in these application notes provide a framework for utilizing AM095 in both in vitro and in vivo settings to investigate the therapeutic potential of LPA1 antagonism for chronic kidney disease. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA1 receptor activation promotes renal interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF- $\kappa$ B signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. krcp-ksn.org [krcp-ksn.org]

- To cite this document: BenchChem. [AM095 Free Acid: Application Notes and Protocols for Studying Renal Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560070#am095-free-acid-for-studying-renal-fibrosis\]](https://www.benchchem.com/product/b560070#am095-free-acid-for-studying-renal-fibrosis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)